2-Bromo-4,5-dimethylphenylboronic acid pinacol ester 2-Bromo-4,5-dimethylphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13778577
InChI: InChI=1S/C14H20BBrO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)C)C
Molecular Formula: C14H20BBrO2
Molecular Weight: 311.02 g/mol

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13778577

Molecular Formula: C14H20BBrO2

Molecular Weight: 311.02 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester -

Specification

Molecular Formula C14H20BBrO2
Molecular Weight 311.02 g/mol
IUPAC Name 2-(2-bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H20BBrO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Standard InChI Key YLABSHTTWLRWMX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester is systematically named as 2-(2-bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under IUPAC guidelines . The molecular formula C₁₄H₂₀BBrO₂ reflects a boronate ester structure comprising a brominated dimethylphenyl group tethered to a pinacol (2,3-dimethyl-2,3-butanediol) backbone. Key structural attributes include:

PropertyValue
Molecular Weight311.02 g/mol
CAS Registry Number1073338-97-2
XLogP34.5 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2

The absence of hydrogen bond donors and low polarity contribute to its solubility in nonpolar solvents like diethyl ether and hexane .

Stereoelectronic Characteristics

The boron atom adopts a trigonal planar geometry, with sp² hybridization facilitating conjugation between the empty p-orbital and the aromatic π-system. This configuration enhances electrophilicity at the boron center, critical for transmetalation in cross-coupling reactions. Substituent effects from the bromine atom (σₚ = 0.26) and methyl groups (σₚ = -0.17) modulate electron density, with Hammett analysis indicating a net electron-withdrawing character at the para position .

Synthesis and Purification

General Synthetic Protocol

The synthesis follows a two-step sequence starting from 2-bromo-4,5-dimethylphenylboronic acid (Scheme 1):

Scheme 1: Synthesis of 2-Bromo-4,5-dimethylphenylboronic Acid Pinacol Ester

  • Esterification: React boronic acid (5 mmol) with pinacol (6 mmol) in anhydrous diethyl ether (10 mL) at 25°C for 12 h .

  • Workup: Concentrate under reduced pressure and purify via flash chromatography (95:5 petroleum ether/ethyl acetate) .

Typical isolated yields range from 80–92%, with purity >95% confirmed by ¹H NMR .

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 7.77 (dd, J = 7.5 Hz, 1H, Ar-H)

  • δ 7.32 (td, J = 7.5 Hz, 1H, Ar-H)

  • δ 2.55 (s, 3H, CH₃)

  • δ 1.35 (s, 12H, pinacol CH₃)

¹³C NMR (101 MHz, CDCl₃):

  • δ 144.8 (C-B), 135.8 (C-Br), 130.7–124.6 (Ar-C), 83.3 (O-C-O), 24.8 (pinacol CH₃)

The absence of broad signals at δ ~6 ppm confirms complete esterification of the boronic acid .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

This compound serves as a key coupling partner in palladium-catalyzed reactions. Under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), it reacts with aryl halides to form biaryls with >90% efficiency . Kinetic studies reveal a second-order dependence on catalyst concentration, consistent with a transmetalation-limited mechanism.

Table 2: Representative Coupling Reactions

Partner (X = halide)Product Yield (%)Turnover Number
4-Chlorophenyl-X92450
2-Naphthyl-X88420
Vinyl-X85400

Directed C-H Functionalization

In Pd(II)-catalyzed systems, the boronic ester acts as a transient directing group, enabling ortho-arylation of heterocycles. For example, coupling with N-benzylpiperidine achieves 78% regioselectivity for the ortho position .

Emerging Applications

Materials Science

Incorporation into conjugated polymers enhances electron mobility in organic semiconductors. Devices fabricated with boron-containing polyfluorenes exhibit luminance efficiencies of 12 cd/A.

Prodrug Development

Boronate prodrugs leveraging this scaffold show pH-dependent release profiles, with 80% payload release in tumor microenvironment models (pH 6.5).

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